Cas no 186590-26-1 (5-Bromo-2,3-difluorophenol)

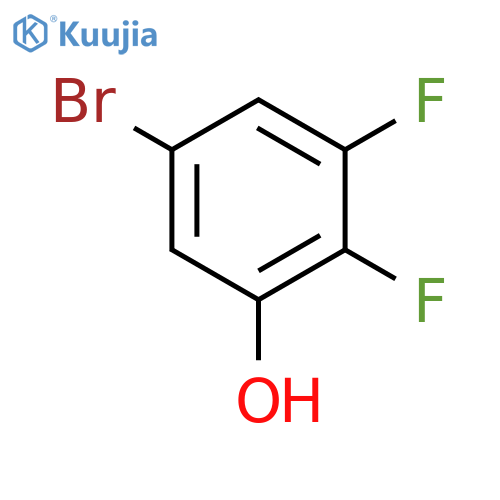

5-Bromo-2,3-difluorophenol structure

商品名:5-Bromo-2,3-difluorophenol

5-Bromo-2,3-difluorophenol 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2,3-difluorophenol

- Bromodifluorophenol5

- 3-Bromo-5,6-difluorophenol

- 2,3-difluoro-5-bromophenol

- LANACORT

- 17-Alpha

- HYDROCORTONE ACETATE

- 5-Bromo-2,3-difluoro

- HYDROCORTISONI ACETAS

- 2,3-difluoro-5-bromophonel

- 5-bromo-2,3-difluoro-phenol

- Phenol, 5-bromo-2,3-difluoro-

- EN300-160000

- AM61357

- 5-bromo-2,3-difluoro phenol

- AKOS005064100

- AC-1587

- CS-W015186

- 5-Bromo-2,3-difluorophenol, AldrichCPR

- NS00124591

- B4490

- DS-8555

- QAHCQGXGAYRHHW-UHFFFAOYSA-N

- MFCD01631350

- SY022935

- W-206354

- 186590-26-1

- FT-0620071

- DTXSID00378357

- SCHEMBL189947

- DTXCID00329384

- DB-025389

-

- MDL: MFCD01631350

- インチ: 1S/C6H3BrF2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H

- InChIKey: QAHCQGXGAYRHHW-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(O)=C(F)C(F)=C1

- BRN: 8831044

計算された属性

- せいみつぶんしりょう: 207.93400

- どういたいしつりょう: 207.934

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 20.2A^2

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.356

- ゆうかいてん: 223 °C (dec.)(lit.)

- ふってん: 212.2℃ at 760 mmHg

- フラッシュポイント: 126°C

- 屈折率: 1.538

- PSA: 20.23000

- LogP: 2.43290

- かんど: 空気に敏感である

- ようかいせい: 未確定

5-Bromo-2,3-difluorophenol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H30,H315,H319,H335

-

警告文:

P26,P30

P310,P305

P351

P338,P302

P352,P405,P501A - WGKドイツ:3

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S36/37

- RTECS番号:GM8960000

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:アルゴン充填貯蔵

- セキュリティ用語:S26;S36/37/39

- リスク用語:R36/37/38

5-Bromo-2,3-difluorophenol 税関データ

- 税関コード:2908199090

- 税関データ:

中国税関コード:

2908199090概要:

HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

5-Bromo-2,3-difluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024403-25g |

5-Bromo-2,3-difluorophenol |

186590-26-1 | 98% | 25g |

¥178.00 | 2023-11-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B57180-25g |

5-Bromo-2,3-difluorophenol |

186590-26-1 | 95% | 25g |

¥161.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D378868-100g |

5-Bromo-2,3-difluorophenol |

186590-26-1 | 97% | 100g |

$570 | 2024-05-24 | |

| Enamine | EN300-160000-2.5g |

5-bromo-2,3-difluorophenol |

186590-26-1 | 95% | 2.5g |

$25.0 | 2023-06-08 | |

| Alichem | A013022081-500mg |

5-Bromo-2,3-difluorophenol |

186590-26-1 | 97% | 500mg |

$798.70 | 2023-09-02 | |

| TRC | B691283-5g |

5-Bromo-2,3-difluorophenol |

186590-26-1 | 5g |

$ 98.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001203-100g |

5-Bromo-2,3-difluorophenol |

186590-26-1 | 97% | 100g |

1917.0CNY | 2021-07-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B57180-5g |

5-Bromo-2,3-difluorophenol |

186590-26-1 | 95% | 5g |

¥43.0 | 2022-04-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B57180-100g |

5-Bromo-2,3-difluorophenol |

186590-26-1 | 95% | 100g |

¥623.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D403790-500g |

5-Bromo-2,3-difluorophenol |

186590-26-1 | 97% | 500g |

$1600 | 2024-06-05 |

5-Bromo-2,3-difluorophenol サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:186590-26-1)

注文番号:SFD829

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:02

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:186590-26-1)5-溴-2,3-二氟苯酚

注文番号:LE1692468

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:33

価格 ($):discuss personally

5-Bromo-2,3-difluorophenol 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

186590-26-1 (5-Bromo-2,3-difluorophenol) 関連製品

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:186590-26-1)5-Bromo-2,3-difluorophenol

清らかである:99%

はかる:500g

価格 ($):472.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:186590-26-1)5-Bromo-2,3-difluorophenol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ